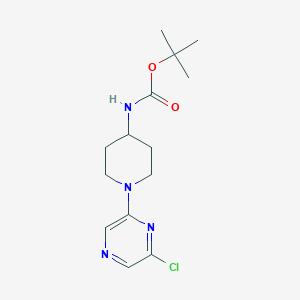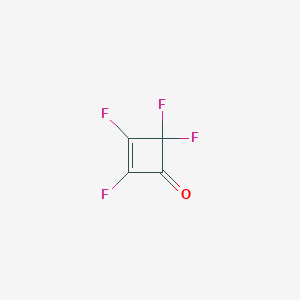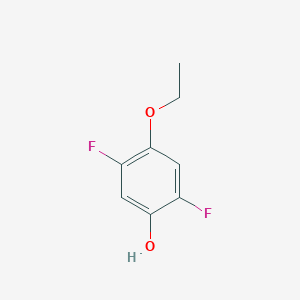
1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research to study the effects of serotonin receptors on the central nervous system.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Functionalization
- 1-Isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole demonstrates variable reactivity, allowing for site-selective functionalization. Different reagents lead to selective deprotonation and carboxylation at specific positions on the heterocycle. This adaptability is crucial for synthesizing diverse isomers and congeners, enhancing its utility in chemical synthesis (Schlosser et al., 2002).
Synthesis of Tricyclic, Trifluoromethylated Compounds
- The compound plays a role in the synthesis of new tricyclic, trifluoromethylated compounds. These structures are significant in medicinal chemistry, potentially offering novel therapeutic properties (Lam et al., 2022).
Use in Organometallic Chemistry
- In organometallic chemistry, derivatives of this compound are used to create palladium complexes. These complexes are integral in asymmetric allylic alkylation reactions, a key process in synthesizing optically active compounds (Bovens et al., 1993).
Antimicrobial Agent Synthesis
- Its derivatives are being explored for their potential as antimicrobial agents. Some synthesized compounds have shown broad-spectrum antimicrobial activities, highlighting their promise in addressing infectious diseases (Bhat et al., 2016).
Mechanoluminescence in OLEDs
- Pyrazole derivatives containing trifluoromethyl groups are used in the synthesis of Pt(II) phosphors, which exhibit mechanoluminescence. These materials are important for creating efficient white OLEDs (Organic Light Emitting Diodes), with applications in display and lighting technologies (Huang et al., 2013).
Electroluminescence in OLEDs
- Additionally, these pyrazole derivatives are integral in synthesizing iridium(III) complexes used in OLEDs, particularly for achieving high-efficiency electroluminescence in orange-red light emitting devices. This contributes to the development of more efficient and versatile OLEDs (Su et al., 2021).
Advanced Applications in Lithium Ion Batteries
- A novel methylated pyrazole derivative, synthesized using this compound, has been studied for high voltage applications in lithium-ion batteries. This research is crucial for improving the performance and longevity of batteries in electronic devices (von Aspern et al., 2020).
Solid-State Structural Characterization
- The compound's derivatives have been characterized in the solid state using techniques like crystallography and NMR spectroscopy. Understanding these structures is essential for developing new materials and pharmaceuticals (Claramunt et al., 2006).
Propiedades
IUPAC Name |
4-methyl-1-propan-2-yl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2/c1-5(2)13-4-6(3)7(12-13)8(9,10)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTAAXVCDQASCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381438 | |
| Record name | 1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646455-60-9 | |
| Record name | 1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3031643.png)










![Methyl 3-[3,5-bis(hydroxymethyl)-4-methoxy-6-oxopyran-2-yl]prop-2-enoate](/img/structure/B3031658.png)

